molecular formula C9H12O3 B1611511 Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate CAS No. 35490-07-4

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Cat. No.: B1611511
CAS No.: 35490-07-4
M. Wt: 168.19 g/mol
InChI Key: AGOJIHXCXNTMPM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is a cyclic enone ester with the systematic IUPAC name methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate . Its molecular formula, C₉H₁₂O₃ , corresponds to a molecular weight of 168.19 g/mol . The compound is characterized by a cyclohexene ring substituted with a methyl group at position 2, a ketone at position 4, and a methyl ester at position 1 (Figure 1). Key identifiers include CAS numbers 35490-07-4 and 134209-76-0 , with the latter often referenced in commercial catalogs .

Property Value Source
IUPAC Name Methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
CAS Registry Numbers 35490-07-4, 134209-76-0

The compound’s structural features—a conjugated enone system and ester functionality—dictate its reactivity in organic transformations, particularly in cycloadditions and alkylation reactions .

Historical Context and Discovery

The discovery of this compound is rooted in the late 19th-century work on Hagemann’s ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate), first synthesized by Carl Hagemann in 1893 via condensation of ethyl acetoacetate with methylene iodide . Emil Knoevenagel later optimized this synthesis using formaldehyde and piperidine catalysis, establishing foundational methodologies for cyclohexenone derivatives .

The methyl ester analog emerged as a variant in the mid-20th century, driven by the need for tailored building blocks in natural product synthesis. Early syntheses relied on Robinson annulation strategies, combining methyl vinyl ketone and ethyl acetoacetate under basic conditions . The Newman-Lloyd approach, utilizing a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl 2-butynoate, further expanded access to C2-alkylated derivatives . These efforts positioned the compound as a versatile intermediate for sterols, terpenoids, and fungal hormones like trisporic acid .

Significance in Organic Chemistry

This compound occupies a critical niche in synthetic organic chemistry due to its dual reactivity :

  • Enone System : The α,β-unsaturated ketone participates in Michael additions, Diels-Alder reactions, and conjugate alkylations, enabling rapid ring functionalization .
  • Ester Group : The methyl ester serves as a directing group for regioselective transformations and can be hydrolyzed to carboxylic acids for further derivatization .

Notable applications include:

  • Natural Product Synthesis : The compound has been used to construct sesquiterpene dimers and tetracyclic diterpenes via inverse-electron-demand Diels-Alder reactions .
  • Sterol Analog Preparation : Alkylation at C-3 and C-5 positions yields intermediates for sterol side-chain elaboration .
  • Phenol Derivatives : Kotnis’s aromatization converts cyclohexenone precursors to polysubstituted phenols, leveraging the compound’s keto-enol tautomerism .

Relationship to Hagemann's Ester Family

As a member of the Hagemann’s ester family , this methyl derivative shares core reactivity with its ethyl and t-butyl analogs but exhibits distinct steric and electronic profiles (Table 2) .

Property Methyl Ester Ethyl Ester (Hagemann’s) t-Butyl Ester
Alkyl Group -CH₃ -CH₂CH₃ -C(CH₃)₃
Cyclization Catalyst Pyrrolidinium acetate Sodium ethoxide Hydrogen chloride
Major Application Small-molecule building blocks Natural product synthesis Sterically hindered substrates

The methyl ester’s compact structure enhances solubility in polar aprotic solvents, facilitating reactions under milder conditions compared to bulkier analogs . For example, alkylation of its ethylene glycol acetal proceeds efficiently to yield 4-alkyl-3-methylcyclohex-2-enones, a transformation less feasible with t-butyl derivatives .

Overview of Research Trajectory

Recent advancements focus on three domains:

  • Synthetic Methodologies : Improved cyclization protocols using pyrrolidinium acetate enable regioselective access to 2-methyl-4-oxo derivatives, minimizing side products .
  • Computational Studies : Density functional theory (DFT) analyses predict favorable transition states for conjugate additions, guiding catalyst design .
  • Natural Product Applications : A 2023 study demonstrated its utility in synthesizing 3-(4'-isobutyl-2'-methylphenyl)propanal , a muguet aldehyde derivative, via tandem alkylation-aromatization .

Ongoing research explores photocatalytic C–H functionalization and enantioselective alkylation to access chiral cyclohexenones . These efforts underscore the compound’s enduring relevance in complex molecule synthesis.

Properties

IUPAC Name

methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOJIHXCXNTMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452056
Record name METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35490-07-4
Record name METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Cyclization of 2-Acetyl-5-oxohexanoic Acid Esters

  • Method Description:
    Regioselective cyclization of esters of 2-acetyl-5-oxohexanoic acid is catalyzed by pyrrolidinium acetate, leading directly to alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, including the methyl ester.
  • Key Steps:
    • Synthesis of 2-acetyl-5-oxohexanoic acid methyl ester.
    • Cyclization using pyrrolidinium acetate as the catalyst.
    • Isolation and purification of the methyl 2-methyl-4-oxocyclohex-2-enecarboxylate.
  • Reaction Scheme:
    $$
    \text{Methyl 2-acetyl-5-oxohexanoate} \xrightarrow{\text{pyrrolidinium acetate}} \text{this compound}
    $$
  • Advantages:
    • High regioselectivity.
    • Suitable for various alkyl esters (methyl, ethyl, tert-butyl).
  • Reference:
    Royal Society of Chemistry, 1972.

Base-Catalyzed Cyclization and Decarboxylation

  • Method Description:
    A classical approach involves the condensation of acetoacetic ester with paraformaldehyde in the presence of an amine base (such as piperidine), yielding a 4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylic acid diester intermediate. This is followed by base-induced dehydration and decarboxylation to afford the target compound.
  • Key Steps:
    • Condensation: Acetoacetic ester + paraformaldehyde + piperidine → 4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylic acid methyl ester.
    • Dehydration/Decarboxylation: Treatment with a metal alkoxide (e.g., sodium methoxide) in alcoholic solvent.
    • Purification: Distillation or crystallization.
  • Reaction Scheme:
    $$
    \text{Acetoacetic ester} + \text{Paraformaldehyde} \xrightarrow{\text{Piperidine}} \text{Intermediate} \xrightarrow{\text{Base, Heat}} \text{this compound}
    $$
  • Advantages:
    • Well-established methodology.
    • Scalable for industrial production.
  • Reference:
    Japanese Patent JPH0931023A.

Acid-Catalyzed Isomerization (Alternative Pathway)

  • Method Description:
    Acid-catalyzed cyclization of the same ketoester precursors can lead to isomeric products, but with careful control of conditions, the desired 2-methyl-4-oxo isomer can be favored.
  • Key Steps:
    • Use of hydrogen chloride as the catalyst.
    • Control of temperature and reaction time to minimize side-product formation.
  • Reference:
    Royal Society of Chemistry, 1972.
Method Catalyst/Base Key Intermediate Yield Range (%) Notes Reference
Regioselective Cyclization Pyrrolidinium acetate 2-acetyl-5-oxohexanoic acid methyl ester 60–80 High selectivity
Base-Catalyzed Cyclization Piperidine, Metal alkoxide 4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylic acid methyl ester 50–75 Industrially scalable
Acid-Catalyzed Isomerization Hydrogen chloride Ketoester precursor 40–60 Risk of isomeric byproducts
  • Solvent Selection:
    Alcoholic solvents (methanol or ethanol) are preferred for both the cyclization and subsequent decarboxylation steps, facilitating ester formation and product solubility.
  • Catalyst Choice:
    Pyrrolidinium acetate offers better regioselectivity compared to simple amine or acid catalysts, minimizing side products.
  • Purification:
    Crude product is typically purified by distillation under reduced pressure or recrystallization from suitable solvents, such as hexane or ethyl acetate, to achieve high purity.
  • Storage:
    The compound should be stored at 2–8°C for short-term and at -20°C for longer periods to prevent degradation.
Parameter Typical Value/Condition
Starting Material 2-acetyl-5-oxohexanoic acid ester
Cyclization Catalyst Pyrrolidinium acetate or Piperidine
Solvent Methanol, Ethanol
Temperature 40–80°C (cyclization); reflux for decarboxylation
Purification Distillation, Recrystallization
Typical Yield 50–80%

The synthesis of this compound is most efficiently achieved via regioselective cyclization of 2-acetyl-5-oxohexanoic acid esters using pyrrolidinium acetate as a catalyst. Alternative base- or acid-catalyzed routes are also viable, with the base-catalyzed method being particularly suitable for scale-up. Careful control of reaction conditions and purification steps is essential for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is an organic compound with the molecular formula C9H12O3C_9H_{12}O_3. It is a cyclohexene derivative characterized by a methyl group, a ketone group, and a carboxylate ester group. This compound is utilized in various chemical syntheses and has applications in organic chemistry, particularly in the synthesis of natural products. this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Scientific Research Applications

This compound, also known as Hagemann's ester, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. The biological activity of this compound is primarily attributed to its ability to act as a substrate in enzyme-catalyzed reactions and participate in various metabolic pathways, leading to the formation of biologically active metabolites. Its ketone and ester groups are particularly reactive, allowing it to undergo transformations that can influence cellular processes.

Applications in Medicinal Chemistry

This compound has been explored for its therapeutic potential in various studies:

  • Antimicrobial Activity Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects Research has indicated that compounds related to this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Synthesis of Natural Products This compound serves as a key intermediate in the synthesis of various natural products, including those with known biological activities.

Topochemical Control

The chemistry of the cyclobutano-dimer, formed when methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-ene-carboxylate is irradiated with UV light in the crystalline state, has been studied . Particular attention has been given to the Baeyer–Villiger reactions of derivatives and the ensuing lactone isomerizations, leading to a chemical proof of the antiparallel-cis, anti, cis-orientation of the dimer, with the 1,2-substituents being trans-equatorial .

Regioselective Cyclizations

Esters of 2-acetyl-5-oxohexanoic acid have been found to undergo regioselective cyclizations, leading to alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates (alkyl = But, Et, or Me) when catalyzed by pyrrolidinium acetate . These cyclizations also produce esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid in the presence of pyrrolidine, and alkyl 4-methyl-2-oxocyclohex-3-enecarboxylates when catalyzed by hydrogen chloride .

Arylation Reactions

A study of the arylation of ethyl 4-oxocyclohex-2-enecarboxylate and its derivatives by aryl-lead triacetates has been conducted . Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester), and ethyl 4-oxocyclohex-2-enecarboxylate and its double bond isomer were found to undergo regiospecific arylation at C-1 in good yield . Compounds with C-3 substituents gave low yields of products resulting from arylation at both C-1 and C-3, with similar behavior observed in isomers containing a 6-methyl substituent .

Palladium-Catalyzed Transformations

Palladium-catalyzed transformations have been developed using 4-methoxy-2-oxocyclohex-3-enecarboxylate . Treating 4-methoxy-2-oxocyclohex-3-enecarboxylate with 5 mol% of Pd2(dba)3Pd_2(dba)_3·CHCl3, 20 mol% DPPF, and K3PO4K_3PO_4 in DMSO at 120°C for 5 minutes resulted in the cyclization to form bicyclo[3.2.1]octenone in 81% yield as a single stereoisomer .

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various products. The ketone and ester groups in the compound are particularly reactive and can participate in a variety of chemical transformations.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Similarity Score
This compound 35490-07-4 C₉H₁₂O₃ 168.19 Lab use, 95% purity
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate 487-51-4 C₁₀H₁₄O₃ 182.22 Hagemann's ester; similarity: 0.67
2-Hydroxy-3-methylcyclopent-2-enone 303-98-0 C₆H₈O₂ 112.13 Higher similarity: 0.73; lacks ester group
Methyl 3-oxocyclopent-1-enecarboxylate 80-71-7 C₇H₈O₃ 140.14 Smaller ring (cyclopentane); similarity: 0.65
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate 62617-91-8 C₁₀H₁₆O₃ 184.24 Saturated analog; no double bond

Biological Activity

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate, also known as Hagemann's ester, is an organic compound with the molecular formula C9H12O3. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexene ring with a ketone and an ester functional group, which contribute to its reactivity and biological properties. The presence of the methyl group enhances its lipophilicity, allowing for better membrane permeability.

PropertyValue
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Boiling PointNot available
Log P (octanol-water)1.47
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to act as a substrate in enzyme-catalyzed reactions. The compound can participate in various metabolic pathways, leading to the formation of biologically active metabolites. Its ketone and ester groups are particularly reactive, allowing it to undergo transformations that can influence cellular processes.

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways, potentially influencing the synthesis of sterols and terpenoids. These interactions are crucial for understanding its role in biological systems.

Applications in Medicinal Chemistry

This compound has been explored for its therapeutic potential in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Research has indicated that compounds related to this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Synthesis of Natural Products : This compound serves as a key intermediate in the synthesis of various natural products, including those with known biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

  • Synthesis and Biological Evaluation :
    • A study demonstrated the synthesis of several derivatives from this compound and evaluated their biological activities against different bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial effects compared to standard antibiotics .
  • Metabolic Pathway Analysis :
    • Another study focused on the metabolic pathways involving this compound, highlighting its role in synthesizing sterols and terpenoids through enzyme-mediated reactions . The findings suggest that understanding these pathways could lead to novel therapeutic strategies.
  • Antioxidant Properties :
    • Research into the antioxidant capacity of this compound revealed that it can scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate?

The compound can be synthesized via modifications of Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) methodologies. McAndrew (1979) demonstrated that alkyl-substituted cyclohexenones can be derived from Hagemann’s ester through regioselective alkylation or conjugate addition, followed by esterification. For the methyl ester variant, replacing ethyl groups with methyl in the reaction protocol (e.g., using methyl chloride or methanol under acidic conditions) is critical. Reaction progress should be monitored via TLC and NMR to confirm esterification completion .

Q. How can the compound be characterized using spectroscopic methods?

Key characterization techniques include:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the cyclohexenone backbone (e.g., carbonyl resonance at ~200 ppm in 13C^{13}C) and methyl ester groups (singlet at ~3.6 ppm in 1H^1H).
  • IR : Identify the carbonyl stretch (C=O) at ~1700 cm1^{-1} and ester C-O stretches at ~1250 cm1^{-1}.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (expected m/z: 182.21 for C10H14O3\text{C}_{10}\text{H}_{14}\text{O}_3) .

Q. What safety precautions are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Storage : Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent decomposition into CO or CO2_2.
  • Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural analysis?

Use the SHELX suite (e.g., SHELXL for refinement) to validate structures. Key steps:

  • Perform a Hirshfeld rigidity check to identify misplaced atoms.
  • Analyze residual density maps to detect unresolved solvent or disorder.
  • Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry.
  • Apply the Rint_\text{int} factor to assess data quality; values <5% indicate high reliability .

Q. What are the key considerations in designing experiments to study its reactivity under varying conditions?

  • Acid/Base Stability : Test hydrolytic susceptibility by refluxing in aqueous HCl/NaOH and monitoring ester cleavage via 1H^1H NMR.
  • Thermal Stability : Conduct TGA-DSC to identify decomposition thresholds (e.g., exothermic peaks >200°C).
  • Photoreactivity : Expose to UV light (254 nm) and track radical formation via EPR spectroscopy.
  • Catalytic Studies : Use transition-metal catalysts (e.g., Pd/C) to explore hydrogenation of the α,β-unsaturated ketone .

Q. How can the puckering conformation of the cyclohexene ring be analyzed quantitatively?

Apply Cremer-Pople puckering parameters:

  • Calculate out-of-plane displacements (zj_j) for all ring atoms relative to the mean plane.
  • Compute amplitude (q) and phase (θ) coordinates using q=2nzj2q = \sqrt{\frac{2}{n} \sum z_j^2} and θ = arctan(zjsinϕj/zjcosϕj\sum z_j \sin\phi_j / \sum z_j \cos\phi_j).
  • Compare with DFT-optimized geometries to assess deviations from ideal chair or boat conformations .

Q. How do impurities or byproducts form during synthesis, and how can they be mitigated?

Common byproducts include:

  • Dimerization : Occurs via Michael addition under basic conditions. Mitigate by maintaining anhydrous, inert atmospheres.
  • Oxidation : The α,β-unsaturated ketone may oxidize to epoxides; use antioxidants like BHT in reaction mixtures.
  • Ester Hydrolysis : Control pH (<7) to prevent ester cleavage. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the implications of using Hagemann’s ester derivatives in synthesis pathways?

Hagemann’s ester derivatives are versatile for constructing polycyclic systems. For example:

  • Alkylation : Introduce substituents at the α-position for functionalized cyclohexenones.
  • Ring Expansion : React with diazo compounds to form bicyclic ketones.
  • Asymmetric Catalysis : Use chiral auxiliaries to access enantiopure intermediates for natural product synthesis .

Data Validation and Methodological Challenges

Q. How to validate structural data when encountering NMR-crystallography discrepancies?

  • Cross-Disciplinary Validation : Compare NMR-derived coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) with crystallographic torsion angles.
  • DFT Calculations : Optimize the structure using Gaussian or ORCA and overlay with experimental XRD data.
  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals and resolve overlapping peaks .

Q. What advanced techniques resolve ambiguities in reaction mechanisms involving this compound?

  • Isotopic Labeling : Introduce 13C^{13}C-labeled methyl groups to track regioselectivity in alkylation.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of C6H5\text{C}_6\text{H}_5 vs. C6D5\text{C}_6\text{D}_5 derivatives to identify rate-determining steps.
  • In Situ IR : Monitor carbonyl group transformations during catalysis in real time .

Q. Tables

Table 1: Key Spectroscopic Signatures of this compound

TechniqueKey Signals
1H^1H NMRδ 1.95 (m, CH3_3), δ 2.45 (d, CH2_2), δ 3.65 (s, OCH3_3)
13C^{13}C NMRδ 207.2 (C=O), δ 172.1 (ester C=O), δ 51.8 (OCH3_3)
IR1705 cm1^{-1} (C=O), 1250 cm1^{-1} (C-O)

Table 2: Safety and Stability Data

ParameterValue/Recommendation
Autoignition Temperature>200°C
Incompatible AgentsStrong oxidizers (e.g., HNO3_3, H2 _2O2_2)
Decomposition ProductsCO, CO2_2, ketone fragments

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

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